Cas no 905692-99-1 (5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)

5-Bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a substituted benzothiazole moiety. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromo substituent enhances reactivity for further functionalization, while the dimethylbenzothiazole group contributes to stability and potential bioactivity. Its well-defined molecular architecture is suitable for applications in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The compound's purity and synthetic reproducibility ensure consistent performance in research settings. Its balanced lipophilicity and structural rigidity may also facilitate studies in optoelectronic materials.
5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide structure
905692-99-1 structure
Product Name:5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS No:905692-99-1
MF:C14H11BrN2OS2
MW:367.283939599991
CID:5911877
PubChem ID:4649353
Update Time:2025-06-09

5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024586200
    • 5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
    • F0600-1325
    • 905692-99-1
    • 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
    • 2-Thiophenecarboxamide, 5-bromo-N-(4,7-dimethyl-2-benzothiazolyl)-
    • Inchi: 1S/C14H11BrN2OS2/c1-7-3-4-8(2)12-11(7)16-14(20-12)17-13(18)9-5-6-10(15)19-9/h3-6H,1-2H3,(H,16,17,18)
    • InChI Key: HRJNQKHMQUEFHB-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC3=C(C)C=CC(C)=C3S2)=O)SC(Br)=CC=1

Computed Properties

  • Exact Mass: 365.94962g/mol
  • Monoisotopic Mass: 365.94962g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 98.5Ų

5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Pricemore >>

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Additional information on 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Introduction to 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS No. 905692-99-1)

5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS No. 905692-99-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide make it a promising candidate for further research and development in drug discovery.

The chemical structure of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide consists of a thiophene ring substituted with a bromine atom at the 5-position and an amide group attached to a 4,7-dimethylbenzothiazole moiety. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity. For instance, the bromine substituent can enhance the lipophilicity of the molecule, facilitating its cellular uptake and distribution. The amide linkage and the benzothiazole ring system are crucial for forming hydrogen bonds and π-stacking interactions with target proteins, which are essential for its pharmacological effects.

Recent studies have explored the potential of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in various therapeutic areas. One notable application is its use as an anticancer agent. Research has shown that this compound exhibits potent cytotoxic activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves inducing apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. Additionally, 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been found to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors.

In addition to its anticancer properties, 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has also shown promise in treating neurodegenerative diseases. Studies have demonstrated that this compound can protect neurons from oxidative stress and prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The neuroprotective effects are attributed to its ability to activate Nrf2 signaling pathways and reduce inflammation in the brain.

The pharmacokinetic profile of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been investigated to understand its behavior in biological systems. Preclinical studies have shown that this compound has good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The half-life of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is moderate, allowing for once or twice daily dosing regimens in clinical settings.

Toxicity studies have revealed that 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is generally well-tolerated at therapeutic doses. However, higher concentrations can cause mild side effects such as gastrointestinal discomfort and transient liver enzyme elevations. These findings suggest that careful dose optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in human subjects. Early results from phase I trials have been encouraging, with patients showing significant improvements in disease outcomes without major safety concerns. Further studies are needed to confirm these findings and establish optimal dosing regimens for different indications.

In conclusion, 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS No. 905692-99-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. Ongoing research aims to elucidate its mechanisms of action and optimize its use in clinical settings.

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